molecular formula C17H13FN4O3 B11108878 2-Fluoro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

2-Fluoro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11108878
M. Wt: 340.31 g/mol
InChI Key: RQIGHLVAKODAIM-UHFFFAOYSA-N
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Description

2-Fluoro-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide: is a chemical compound with the molecular formula C15H14FNO. It falls within the class of benzamides and contains a fluorine atom attached to the benzene ring. The compound’s structure includes an indole moiety, which contributes to its unique properties.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following:

    Formation of the Indole Intermediate:

    Introduction of the Fluorine Atom:

    Hydrazinecarbonyl Group Addition:

Industrial Production Methods: Industrial-scale production typically involves optimization of the synthetic route for efficiency, yield, and cost-effectiveness. Specific conditions and catalysts may vary based on the manufacturer’s proprietary methods.

Chemical Reactions Analysis

Reactivity:

    Benzylic Position Reactivity:

    Common Reagents and Conditions:

Major Products: The specific products formed depend on the reaction conditions. For example:

  • Halogenation: 2-fluoro-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide with a halogen (e.g., Cl or Br) yields the corresponding halogenated derivative.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry:

    Biological Studies:

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could explore related benzamides and their distinct features.

Remember that this compound’s properties and applications are continually investigated, and new findings may emerge

Properties

Molecular Formula

C17H13FN4O3

Molecular Weight

340.31 g/mol

IUPAC Name

2-fluoro-N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H13FN4O3/c18-12-7-3-1-5-10(12)16(24)19-9-14(23)21-22-15-11-6-2-4-8-13(11)20-17(15)25/h1-8,20,25H,9H2,(H,19,24)

InChI Key

RQIGHLVAKODAIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CNC(=O)C3=CC=CC=C3F

Origin of Product

United States

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